4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide
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Overview
Description
4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core substituted with a bromine atom and a pyridin-4-yl ethyl group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of 4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide is Rho-associated kinase-1 (ROCK1) . ROCK1 plays a pivotal role in various diseases, including heart diseases, different types of malignancy, and many neurological disorders .
Mode of Action
The compound interacts with ROCK1 through a series of molecular interactions. The binding of the compound to ROCK1 inhibits the kinase’s activity, which in turn affects the phosphorylation of protein kinase-C (PKC) . This inhibition ultimately reduces smooth muscle cell contraction in the vascular system .
Biochemical Pathways
The inhibition of ROCK1 affects the Rho/ROCK pathway, which is involved in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK1, the compound can modulate these processes, potentially leading to therapeutic effects in diseases where these processes are dysregulated .
Result of Action
The inhibition of ROCK1 by this compound can lead to a decrease in smooth muscle cell contraction in the vascular system . This could potentially result in therapeutic effects in cardiovascular diseases, where abnormal vascular contraction is often observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:
Coupling Reaction: The pyridin-4-yl ethyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry for the development of new compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors in biological systems.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but lacks the bromine atom.
4-bromo-N-(6-methyl-pyridin-2-yl)benzamide: Similar structure with a different pyridine substitution pattern.
Uniqueness
4-bromo-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the presence of both the bromine atom and the pyridin-4-yl ethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse research and industrial applications .
Properties
IUPAC Name |
4-bromo-N-(1-pyridin-4-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10(11-6-8-16-9-7-11)17-14(18)12-2-4-13(15)5-3-12/h2-10H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZFGFJNMRWLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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